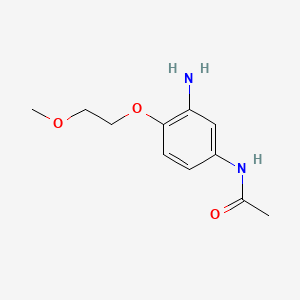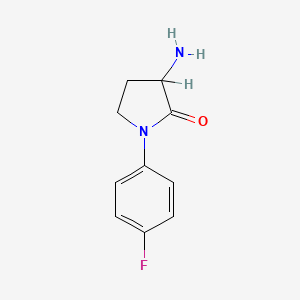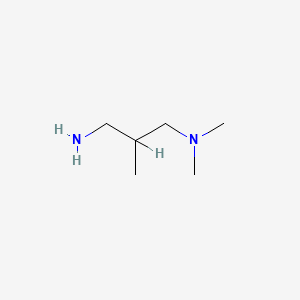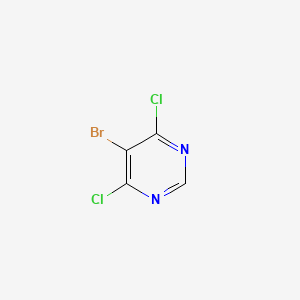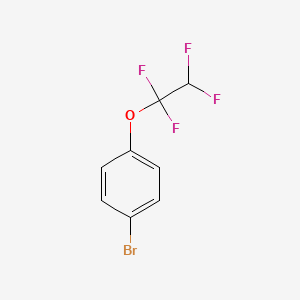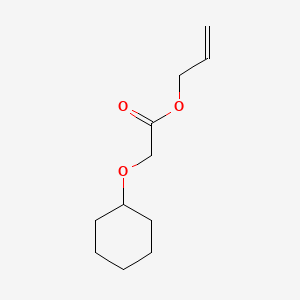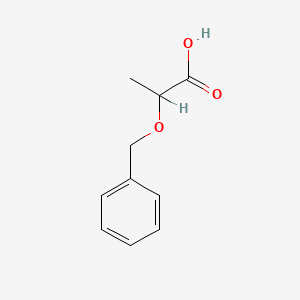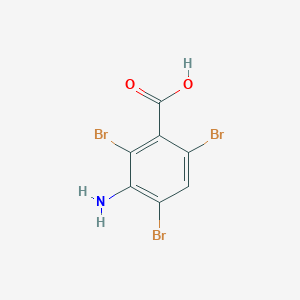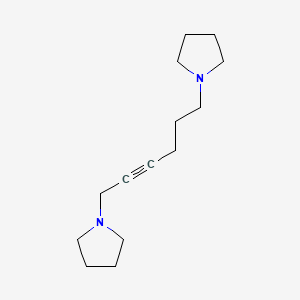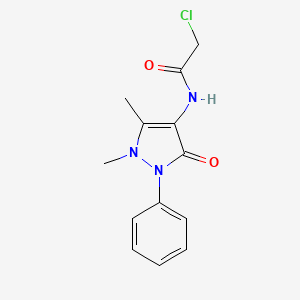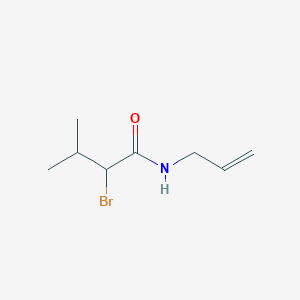
3-(Bromomethyl)-1-methylquinoxalin-2(1h)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 3-(bromomethyl)-1-methylquinoxalin-2(1h)-one, typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds or their derivatives. A noteworthy synthesis approach is demonstrated by Mamedov et al. (2005), who developed an effective procedure for synthesizing 3-ethylquinoxalin-2(1H)-one, which can be further functionalized into various derivatives, including the bromoacetyl and α-bromoethyl groups, showcasing a versatile pathway for producing bromomethylated quinoxalines (Mamedov, Kalinin, Gubaidullin, Isaikina, & Litvinov, 2005).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrazine ring. This structure contributes to the compound's stability and reactivity, particularly the electrophilic bromomethyl group, which plays a crucial role in subsequent chemical reactions. The structure of analogous compounds, such as 2-bromo-3-(n-alkylamino)-1,4-napthoquinone derivatives synthesized and characterized by Salunke-Gawali et al. (2014), provides insight into the molecular arrangement and electronic properties of bromomethylated quinoxalines (Salunke-Gawali, Pawar, Nikalje, Patil, Weyhermüller, Puranik, & Konkimalla, 2014).
Chemical Reactions and Properties
The bromomethyl group in 3-(bromomethyl)-1-methylquinoxalin-2(1h)-one is highly reactive, enabling a range of chemical transformations. These include nucleophilic substitution reactions, where the bromomethyl group can be replaced by various nucleophiles, leading to a wide array of functionalized derivatives. This reactivity pattern is evidenced by Bruneau et al. (2014), who explored the Pd/Cu-catalyzed C-H heteroarylation of 3-bromoquinolin-2(1H)-ones, demonstrating the compound's versatility in forming heteroaryl derivatives through metal-catalyzed cross-coupling reactions (Bruneau, Brion, Messaoudi, & Alami, 2014).
Physical Properties Analysis
The physical properties of 3-(bromomethyl)-1-methylquinoxalin-2(1h)-one, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the bromomethyl group increases the compound's polarity, affecting its solubility in organic solvents and water. These properties are crucial for its application in organic synthesis, where solubility and reactivity need to be finely balanced for optimal reaction conditions.
Chemical Properties Analysis
Chemically, 3-(bromomethyl)-1-methylquinoxalin-2(1h)-one exhibits typical reactions of halomethylated compounds and quinoxalines. It participates in nucleophilic substitution reactions, Grignard reactions, and can act as an electrophile in coupling reactions. Its chemical behavior is similar to that described by Piltan et al. (2015), who demonstrated the one-pot synthesis of quinoxaline derivatives, highlighting the compound's role as a versatile building block in organic synthesis (Piltan, Zarei, Saydi, & Kalantari, 2015).
Applications De Recherche Scientifique
Synthesis of 3-(Bromomethyl)-5-methylpyridine Hydrobromide
One of the research applications of 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one involves its use in the synthesis of 3-(Bromomethyl)-5-methylpyridine hydrobromide. This compound is a key intermediate in the synthesis of rupatadine, a selective histamine H1 receptor and platelet-activating factor antagonist used for treating histamine-mediated diseases. The synthesis process involves various steps, including the treatment of the compound with hydrobromic acid and tetrahydrofuran/ethanol, followed by sonication and filtration to obtain the final product.
Synthesis of Quinazolinone Derivatives
Another significant application of this chemical is in the synthesis of quinazolinone derivatives. These compounds have been prepared through various methods, including condensation of anthranilate esters with guanidine, direct condensation of aldehydes and anthranilamide, and using Vilsmeier reagent in quinazolinone synthesis. These methods lead to the formation of different quinazolinone derivatives, which are important in pharmaceutical and agrochemical industries due to their biological properties.
Use in 2,3-Disubstituted-4(3H)-quinazolines Synthesis
The compound is also used in the synthesis of 2,3-disubstituted-4(3H)-quinazolines. This involves the formation of 2,3-disubstituted quinazolinones via benzoxazinone. Benzoxazinones are common intermediates in this process, and the synthesis involves amidation of anthralinic acid derivatives followed by condensation with nitrogen nucleophiles such as aromatic or heterocyclic amines.
Role in Synthesis of 3-Substituted-4(3H)-quinazolines
In the field of organic synthesis, 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one is used in the synthesis of 3-substituted-4(3H)-quinazolines. This process involves the preparation of 3-substituted-4(3H)-quinazolinone derivatives by treating 5-substituted-2-aminobenzoic acid derivatives with the Vilsmeier reagent to yield the corresponding acid chlorides. The added amine reacts with these acid chlorides, leading to cyclisation and formation of the desired quinazolinone derivatives.
Open Access Publishing and Research Dissemination
IntechOpen, a notable publisher in the field of open access scientific research, highlights the importance of making such research freely available. This approach facilitates unobstructed discovery and scientific progression, allowing researchers across the world to access and utilize studies like those involving 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one. This democratization of information plays a vital role in advancing scientific knowledge and applications.
Propriétés
IUPAC Name |
3-(bromomethyl)-1-methylquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-13-9-5-3-2-4-7(9)12-8(6-11)10(13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADIEAODWPWLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933874 | |
| Record name | 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-1-methylquinoxalin-2(1h)-one | |
CAS RN |
1501-41-3 | |
| Record name | NSC75193 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

